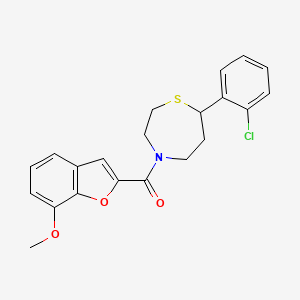![molecular formula C18H20ClN5 B2528315 3-(4-Chlorophenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 900271-38-7](/img/structure/B2528315.png)
3-(4-Chlorophenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-(4-Chlorophenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine" is a derivative of the pyrazolo[1,5-a]pyrimidine (PP) class, which is known for its diverse biological activities. The PP scaffold is a fused heterocyclic system that has been extensively studied for its potential in drug discovery, particularly due to its anti-inflammatory, antiviral, antitumor, and adenosine receptor affinity properties .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves cyclocondensation reactions. For instance, a one-pot route for the synthesis of 3-formylpyrazolo[1,5-a]pyrimidines has been reported, which proceeds via a microwave-assisted process involving the reaction of β-enaminones with NH-3-aminopyrazoles, followed by formylation with an iminium salt moiety . Although the specific synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could potentially be applied or adapted for its preparation.
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is often confirmed using NMR measurements and X-ray diffraction analysis. These techniques help determine the regioselectivity of the reactions and the precise arrangement of substituents on the heterocyclic core . The presence of various substituents, such as chlorophenyl and methylpiperazinyl groups, can significantly influence the molecular geometry and, consequently, the biological activity of the compound.
Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidine derivatives can undergo various chemical reactions, including functionalization and substitution, to modify their biological properties. For example, the introduction of different substituents at various positions on the PP core has been shown to affect the anti-inflammatory activity of these compounds . Additionally, the reactivity of the PP scaffold allows for the synthesis of functional fluorophores and nucleoside analogs with potential antiviral and antitumor activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as solubility, fluorescence, and quantum yields, can be influenced by the nature and position of substituents on the heterocyclic core. For instance, derivatives substituted at position 7 with different acceptor or donor groups have shown significant fluorescence properties, with large Stokes shifts in various solvents . The introduction of a 4-methylpiperazin-1-yl group at position 7, as in the compound of interest, could potentially impart unique physical and chemical characteristics that may be relevant for its biological activity.
Wissenschaftliche Forschungsanwendungen
Anticancer and Anti-inflammatory Applications
3-(4-Chlorophenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine, as part of the pyrazolopyrimidine derivatives, has shown potential in anticancer and anti-inflammatory applications. These compounds have been synthesized and evaluated for their cytotoxic effects on cancer cell lines such as HCT-116 and MCF-7, demonstrating significant anticancer activity. Additionally, they have been tested for their ability to inhibit 5-lipoxygenase, an enzyme involved in inflammatory processes, showing promising anti-inflammatory effects (Rahmouni et al., 2016).
Antiproliferative and Proapoptotic Effects
The compound is part of a broader class of pyrazolo[3,4-d]pyrimidines that have been synthesized and found to possess potent antiproliferative and proapoptotic activities. These compounds inhibit the growth of cancer cells by interfering with the phosphorylation of Src, a critical enzyme in cell proliferation pathways. They also induce apoptosis by inhibiting the anti-apoptotic gene BCL2, offering a dual mechanism for combating cancer cell growth (Carraro et al., 2006).
Antitubercular Potential
In the context of infectious diseases, derivatives of pyrazolopyrimidine have been explored for their antitubercular properties. Specifically, homopiperazine-pyrimidine-pyrazole hybrids have been synthesized and demonstrated potent in vitro activity against Mycobacterium tuberculosis strains, suggesting a new avenue for the development of antitubercular agents (Vavaiya et al., 2022).
Nonsteroidal Anti-inflammatory Applications
Further research into pyrazolo[1,5-a]pyrimidines has identified compounds within this class that exhibit significant anti-inflammatory properties without the ulcerogenic activity typically associated with nonsteroidal anti-inflammatory drugs (NSAIDs). This discovery points to the potential for developing safer anti-inflammatory medications (Auzzi et al., 1983).
Purine Analogues and Antimicrobial Activity
Pyrazolo[1,5-a]pyrimidines are recognized as purine analogues and have been synthesized for their potential antimicrobial properties. Some derivatives have shown promising activity against various microbial strains, indicating their potential as antimicrobial agents (Ahmed et al., 2007).
Wirkmechanismus
Target of Action
It’s known that pyrimidine derivatives, which include this compound, have a wide range of biological activities . They are integral parts of DNA and RNA and impart diverse pharmacological properties .
Mode of Action
It’s known that pyrimidine derivatives can mimic the structural features of biogenic purines, making them promising candidates for drug development . The molecule’s electrophilic addition site is 4-N in the piperazine group, and the sites for nucleophilic attack are both 13-C and 15-C in the quinoline group .
Biochemical Pathways
Pyrimidine derivatives have been described with a wide range of biological potential, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial activities .
Pharmacokinetics
It’s known that the piperazine ring, which is part of this compound, is a common structural motif found in pharmaceuticals due to its ability to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
It’s known that pyrimidine derivatives have been described with a wide range of biological potential, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial activities .
Biochemische Analyse
Biochemical Properties
It is known that pyrimidine-fused heterocycles, such as this compound, are critical for the inhibition of certain enzymes like cyclin-dependent kinases (CDKs) .
Cellular Effects
Similar pyrimidine derivatives have shown diverse biological activities, including antimicrobial and antiproliferative activity against certain cancer cells .
Molecular Mechanism
It is suggested that the pyrimidine-fused heterocycle at position 4 of the pyrazole is critical for the inhibition of certain enzymes like CDKs .
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN5/c1-13-11-17(23-9-7-22(2)8-10-23)24-18(21-13)16(12-20-24)14-3-5-15(19)6-4-14/h3-6,11-12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCMVZJAOUMCTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)C)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

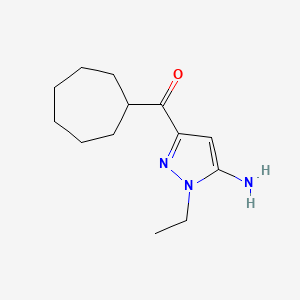
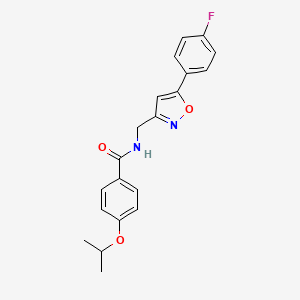
![3-chloro-N-[4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydro-7-quinolinyl]-2,2-dimethylpropanamide](/img/structure/B2528238.png)
![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2528242.png)
![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide](/img/no-structure.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-cyclohexyl-N-methylacetamide](/img/structure/B2528244.png)

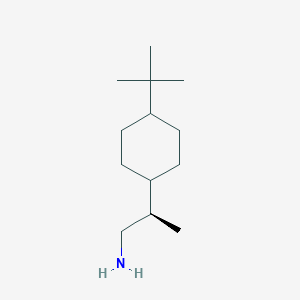
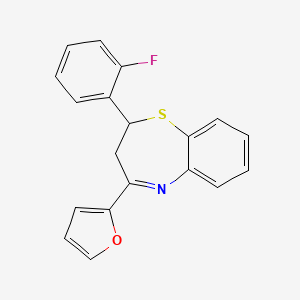
![5-chloro-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2528248.png)

![2-[(2,5-dimethylbenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2528253.png)
![3-((Pyridin-2-ylmethyl)thio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2528254.png)
